(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
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Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it has been reported to exert its therapeutic effects by modulating various signaling pathways and enzymes in the body.
Biochemical And Physiological Effects
Studies have shown that (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- can modulate the levels of various neurotransmitters and hormones in the body. It has also been reported to exhibit antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments is its high purity and yield. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
Could include studying its effects on specific enzymes and signaling pathways, testing its efficacy in animal models, and exploring its potential for drug development.
Synthesis Methods
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 2-(4-bromomethylphenyl)-1H-tetrazole with 6-chloro-7-methoxymethyl-1,2,4-triazolo[1,5-a]pyrimidin-5(4H)-one in the presence of a palladium catalyst. This method has been reported to yield the desired compound in high purity and yield.
Scientific Research Applications
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of neurological disorders, cardiovascular diseases, and cancer.
properties
CAS RN |
168152-85-0 |
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Product Name |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-(methoxymethyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Molecular Formula |
C21H18N8O2 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
7-(methoxymethyl)-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C21H18N8O2/c1-31-11-18-17(20(30)24-21-22-12-23-29(18)21)10-13-6-8-14(9-7-13)15-4-2-3-5-16(15)19-25-27-28-26-19/h2-9,12H,10-11H2,1H3,(H,22,23,24,30)(H,25,26,27,28) |
InChI Key |
QBARSNQPRQXTGO-UHFFFAOYSA-N |
Isomeric SMILES |
COCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
COCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
COCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origin of Product |
United States |
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